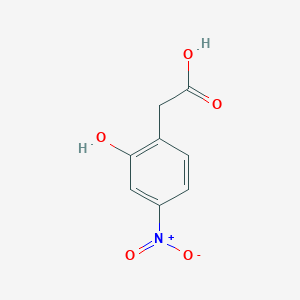![molecular formula C13H10IN3O2S B8784064 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-](/img/structure/B8784064.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is further functionalized with an iodine atom at the 3-position, a phenylsulfonyl group at the 1-position, and an amine group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and sulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iodo-1-(phenylsulfonyl)indole: A similar compound with an indole core instead of a pyrrolopyridine core.
5-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- is unique due to its specific substitution pattern and the presence of both iodine and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H10IN3O2S |
|---|---|
Molekulargewicht |
399.21 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C13H10IN3O2S/c14-12-8-17(13-11(12)6-9(15)7-16-13)20(18,19)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI-Schlüssel |
NBHIMFHNKRQVMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)N)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(3-chlorophenyl)amino]acetate](/img/structure/B8783983.png)













